N-Ethyl-2-iodo-5-methoxybenzamide
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Overview
Description
N-Ethyl-2-iodo-5-methoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an ethyl group, an iodine atom, and a methoxy group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-2-iodo-5-methoxybenzamide typically involves the iodination of a methoxybenzamide precursor followed by the introduction of an ethyl group. One common method includes:
Iodination: The methoxybenzamide is treated with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to introduce the iodine atom at the desired position.
Ethylation: The iodinated intermediate is then reacted with an ethylating agent, such as ethyl bromide or ethyl iodide, in the presence of a base like potassium carbonate to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure efficient mixing and reaction control, as well as the implementation of purification techniques such as recrystallization or chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-2-iodo-5-methoxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, bases such as sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine could yield an N-ethyl-2-amino-5-methoxybenzamide derivative, while a coupling reaction could produce a biaryl compound.
Scientific Research Applications
N-Ethyl-2-iodo-5-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Ethyl-2-iodo-5-methoxybenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require further investigation to elucidate.
Comparison with Similar Compounds
Similar Compounds
N-Ethyl-2-iodo-5-methoxybenzamide: shares structural similarities with other benzamide derivatives, such as N-methyl-2-iodo-5-methoxybenzamide and N-propyl-2-iodo-5-methoxybenzamide.
Indole Derivatives: Compounds like indole-3-acetic acid and its derivatives also share some structural features and biological activities.
Uniqueness
This compound is unique due to the specific combination of its functional groups, which confer distinct chemical reactivity and potential biological activities. Its iodine atom, in particular, allows for unique substitution and coupling reactions that are not possible with other similar compounds.
Properties
IUPAC Name |
N-ethyl-2-iodo-5-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12INO2/c1-3-12-10(13)8-6-7(14-2)4-5-9(8)11/h4-6H,3H2,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFKLJGCMXZDCQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=CC(=C1)OC)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12INO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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